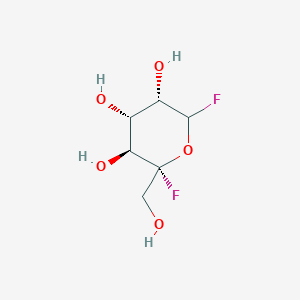
(2R,3S,4R,5S)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5S)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol is a synthetic organic compound characterized by its unique structure, which includes two fluorine atoms and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4R,5S)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol typically involves the fluorination of a suitable precursor, followed by the introduction of hydroxyl groups. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent, which reacts with a precursor molecule under controlled conditions to introduce the fluorine atoms. Subsequent steps involve the protection and deprotection of hydroxyl groups to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps, such as chromatography and crystallization, to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation reactions to form carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(2R,3S,4R,5S)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5S)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, while the hydroxyl groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (2R,3S,4R,5S)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol can be compared with other fluorinated carbohydrates and polyols, such as:
- 2,3,4,5-tetrafluoro-2-(hydroxymethyl)oxane-3,4,5-triol
- 2,6-difluoro-2-(hydroxymethyl)hexane-3,4,5-triol
Uniqueness: The presence of two fluorine atoms and multiple hydroxyl groups in this compound makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C6H10F2O5 |
|---|---|
Poids moléculaire |
200.14 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3+,4+,5?,6+/m1/s1 |
Clé InChI |
MGHYRMVVRYCAON-NURPGYHYSA-N |
SMILES isomérique |
C([C@]1([C@H]([C@@H]([C@@H](C(O1)F)O)O)O)F)O |
SMILES canonique |
C(C1(C(C(C(C(O1)F)O)O)O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


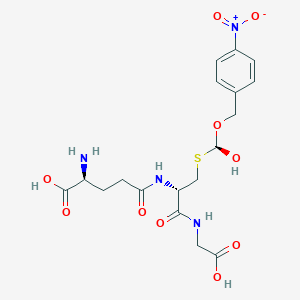
![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)
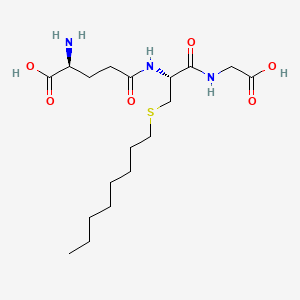
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)
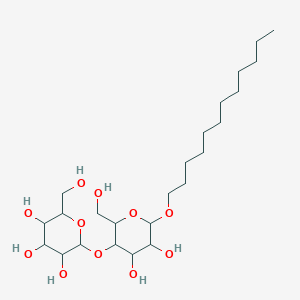
![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
![N-[O-Phosphono-pyridoxyl]-isoleucine](/img/structure/B10777750.png)
![(2r)-2-[(1r)-1-{[(2s)-2-Carboxy-2-(4-Hydroxyphenyl)acetyl]amino}-1-Methoxy-2-Oxoethyl]-5-Methylidene-5,6-Dihydro-2h-1,3-Oxazine-4-Carboxylic Acid](/img/structure/B10777753.png)
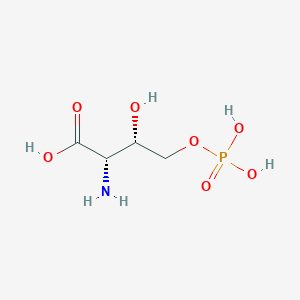
![2-Amino-5-[[1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777761.png)
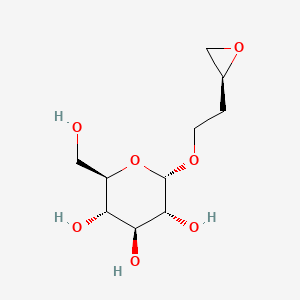
![(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B10777773.png)
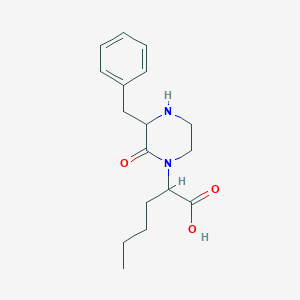
![(6Z)-6-{[(1Z)-1-{[(1R)-1-Carboxy-2-methyl-2-propen-1-yl]imino}-1-hydroxy-3-sulfanyl-2-propanyl]imino}-6-hydroxynorleucine](/img/structure/B10777785.png)
